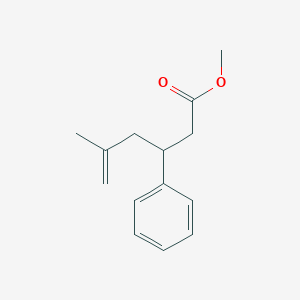
Methyl 5-methyl-3-phenylhex-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-3-phenylhex-5-enoate is an organic compound with the molecular formula C14H18O2. It is a methyl ester derivative of 5-methyl-3-phenylhex-5-enoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-3-phenylhex-5-enoate can be synthesized through several methods. One common approach involves the esterification of 5-methyl-3-phenylhex-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-methyl-3-phenylhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 5-methyl-3-phenylhex-5-enoic acid.
Reduction: 5-methyl-3-phenylhex-5-enol.
Substitution: Various functionalized esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-methyl-3-phenylhex-5-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or prodrugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 5-methyl-3-phenylhex-5-enoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in ester hydrolysis reactions, the compound is cleaved by esterases to produce the corresponding acid and alcohol. The pathways involved in these reactions typically include nucleophilic attack on the carbonyl carbon, followed by the breakdown of the ester bond.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-phenylpropanoate
- Methyl 5-phenylpentanoate
- Methyl 3-methylhexanoate
Comparison
Methyl 5-methyl-3-phenylhex-5-enoate is unique due to the presence of both a phenyl group and a double bond in its structure. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, the double bond allows for additional reactions such as hydrogenation or polymerization, which are not possible with saturated analogs.
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
methyl 5-methyl-3-phenylhex-5-enoate |
InChI |
InChI=1S/C14H18O2/c1-11(2)9-13(10-14(15)16-3)12-7-5-4-6-8-12/h4-8,13H,1,9-10H2,2-3H3 |
Clave InChI |
AHLVADLARJPRSK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(CC(=O)OC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13092237.png)
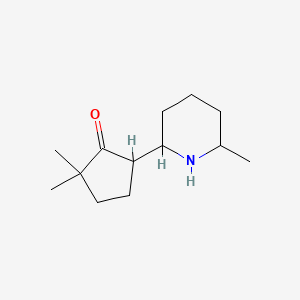
![2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092241.png)


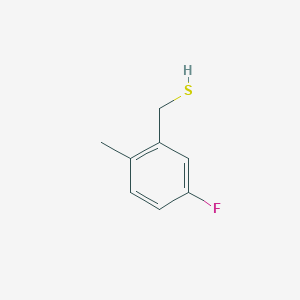
![7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092278.png)
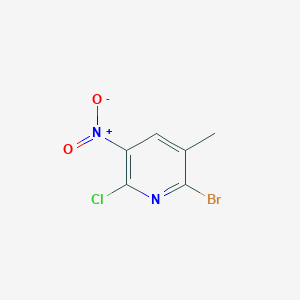
![5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13092283.png)
![(R)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13092294.png)
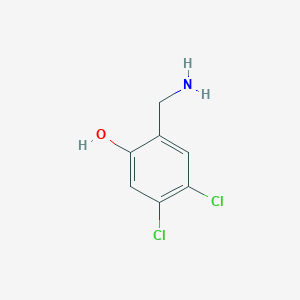

![[5,5'-Bipyrimidine]-2,2'-diamine](/img/structure/B13092311.png)
